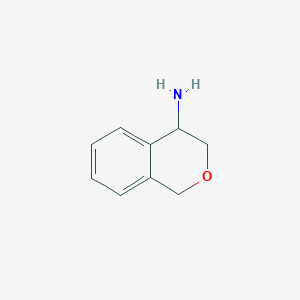

Isochroman-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

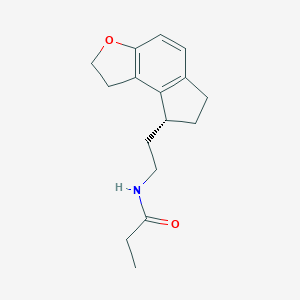

The synthesis of isochroman derivatives, including Isochroman-4-amine, has been a subject of research. One method involves the use of donor/donor carbenes and Rh2 (R-PTAD)4 as a catalyst . This method has been used to synthesize a collection of isochroman substrates in good yield, with excellent diastereo- and enantioselectivity .Molecular Structure Analysis

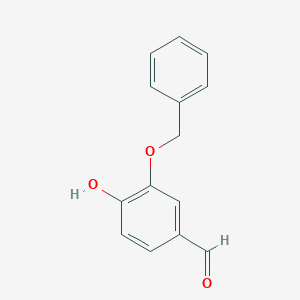

The InChI code for this compound is 1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

This compound can be involved in various chemical reactions. For instance, it can be used in the synthesis of tetracyclic isochroman frameworks through an asymmetric hetero-Diels–Alder reaction of in-situ generated isochromene and ortho-quinonemethide .Physical And Chemical Properties Analysis

This compound has a boiling point of 302.7°C at 760 mmHg . It is typically stored at 4°C and should be protected from light .Scientific Research Applications

Selective Formation and Bond Synthesis

Isochroman-4-amine plays a crucial role in the selective formation of C–N and CN bonds via C(sp3)–H activation, showcasing its potential in drug synthesis. This method is advantageous due to its metal- and base-free protocol, highlighting an atom-economical and easy-to-handle approach for synthesizing isochroman derivatives (J. Feng et al., 2015).

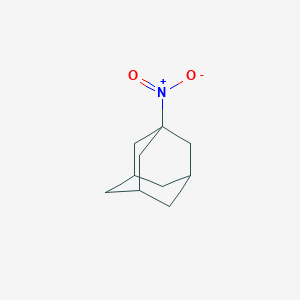

Catalysis and Reduction of Nitro Compounds

In the realm of catalysis, this compound derivatives have been employed in graphene-based (photo)catalysts for the reduction of nitro compounds to amines. This process is crucial for synthesizing drugs, biologically active molecules, and various other chemical products, offering an eco-friendly alternative due to the high catalytic prowess and recovery rates of these catalysts (M. Nasrollahzadeh et al., 2020).

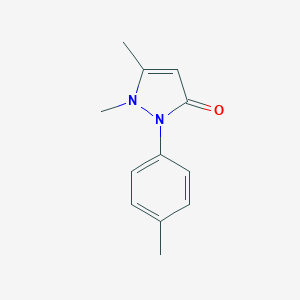

Enantioselective Synthesis

The enantioselective synthesis of this compound derivatives has been achieved through various methods, including the use of a cinchonine-derived catalyst for the trifluoromethyl addition to a ketone. This process is part of the research and development of NK-1 receptor antagonists, demonstrating the compound's significance in medicinal chemistry (S. Caron et al., 2007).

Biobased Amines and Material Chemistry

This compound contributes to the synthesis of biobased amines from various biomass sources. These amines serve as key monomers for creating polymers with applications in automotive, aerospace, and health sectors. The research emphasizes the need for optimizing the synthesis of biobased amines to advance material chemistry (V. Froidevaux et al., 2016).

Antimicrobial Activity

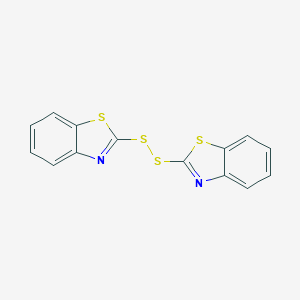

The antimicrobial activity of this compound derivatives has been explored through the synthesis of substituted isochromans, indicating potent in vitro activity against various bacterial strains. This application highlights the compound's potential in developing new antimicrobial agents (Narjis Fatima et al., 2018).

Safety and Hazards

Future Directions

The development of a general and stereoselective method towards the rapid construction of tetracyclic isochroman polyketide, such as Isochroman-4-amine, is highly desirable . This is due to the inherent instability of tetracyclic isochroman polyketide and the difficulties in controlling the complex stereochemistry . Future research may focus on overcoming these challenges and improving the synthesis process.

Mechanism of Action

Target of Action

Isochroman-4-amine is a complex compound that interacts with various targets. It is known that isochroman derivatives have significant pharmacological properties, suggesting they interact with biological targets .

Biochemical Pathways

It is synthesized via C-H insertion of donor/donor carbenes .

Result of Action

It is known that isochroman derivatives have significant pharmacological properties .

properties

IUPAC Name |

3,4-dihydro-1H-isochromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYWBOBBXXDXHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)

![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)

![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)